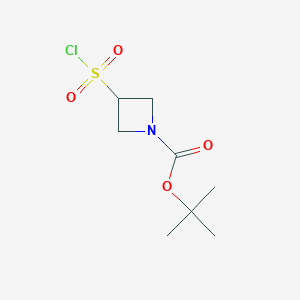
2-Bromo-6-fluoro-4-pyridinecarboxylic acid
Descripción general
Descripción
2-Bromo-6-fluoro-4-pyridinecarboxylic acid is a chemical compound with the CAS Number: 1214323-63-3 . It has a molecular weight of 220 and its linear formula is C6H3BrFNO2 . It is a white to yellow solid .
Molecular Structure Analysis
The molecular structure of 2-Bromo-6-fluoro-4-pyridinecarboxylic acid is represented by the linear formula C6H3BrFNO2 . This indicates that the molecule consists of six carbon atoms, three hydrogen atoms, one bromine atom, one fluorine atom, one nitrogen atom, and two oxygen atoms .Physical And Chemical Properties Analysis
2-Bromo-6-fluoro-4-pyridinecarboxylic acid is a white to yellow solid . It is stored at a temperature of 2-8°C .Aplicaciones Científicas De Investigación
Creating Structural Manifolds from a Common Precursor
A study by Schlosser and Bobbio (2002) discusses the transformation of halopyridines into 4-pyridinecarboxylic acids, including derivatives like "2-Bromo-6-fluoro-4-pyridinecarboxylic acid". This research illustrates how halopyridines can be isomerized and subsequently trapped with carbon dioxide to yield a variety of carboxylic acids, showcasing the versatility of halopyridines as precursors in synthetic organic chemistry (Schlosser & Bobbio, 2002).
Asymmetry and Steric Hindrance in Tripodal Ligands
Benhamou et al. (2011) synthesized an unsymmetrical tripod ligand involving "2-Bromo-6-fluoro-4-pyridinecarboxylic acid". This study explores the steric effects and asymmetry in ligands, contributing to the field of coordination chemistry and offering insights into the structural limitations and possibilities for octahedral geometry in metal complexes (Benhamou et al., 2011).
Versatile Synthesis of Fluoropyridines
Sutherland and Gallagher (2003) describe the synthesis of 3,5-disubstituted 2-fluoropyridines and 2-pyridones from "5-bromo-2-fluoro-3-pyridylboronic acid", showcasing the compound's role in facilitating the production of fluorinated pyridine derivatives. This work highlights the application of "2-Bromo-6-fluoro-4-pyridinecarboxylic acid" in creating compounds with potential pharmaceutical relevance (Sutherland & Gallagher, 2003).
Synthesis of Biologically Active Intermediates
Wang et al. (2016) synthesized "1-(4-Bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one", an intermediate for biologically active compounds, demonstrating the utility of "2-Bromo-6-fluoro-4-pyridinecarboxylic acid" in the synthesis of complex molecules with potential therapeutic applications (Wang et al., 2016).
Safety And Hazards
The compound is labeled with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, and H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Propiedades
IUPAC Name |
2-bromo-6-fluoropyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrFNO2/c7-4-1-3(6(10)11)2-5(8)9-4/h1-2H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDJPGZOLCTWSAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1F)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-6-fluoro-4-pyridinecarboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Benzyl-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B1378879.png)



![Benzyl 1-oxo-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B1378884.png)
![5-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-3-carboxylic acid](/img/structure/B1378885.png)

![Pyrazolo[1,5-a]pyrimidin-3-amine; trifluoroacetic acid](/img/structure/B1378888.png)





